molecular formula C15H9Cl2NOS B1486683 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160256-79-0

7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1486683
CAS No.: 1160256-79-0
M. Wt: 322.2 g/mol
InChI Key: RYYCHDHBVUHXEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-8-methylquinoline-4-carboxylic acid with thionyl chloride in the presence of a catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, which can react with the carbonyl chloride group to form amides and esters, respectively.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate these reactions.

Major Products:

    Amides and Esters: The primary products formed from nucleophilic substitution reactions involving amines and alcohols.

Scientific Research Applications

Chemistry:

Biology:

    Molecular Probes: It may serve as a molecular probe in biological assays to study protein interactions and functions.

Medicine:

    Drug Development: While not intended for therapeutic use, it can be used in the early stages of drug development to identify potential drug targets.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The specific mechanism of action for 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride is not well-documented. its role in proteomics research suggests it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The molecular targets and pathways involved would depend on the specific proteins or enzymes being studied.

Comparison with Similar Compounds

Uniqueness:

    Functional Groups:

Properties

IUPAC Name

7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c1-8-11(16)5-4-9-10(15(17)19)7-12(18-14(8)9)13-3-2-6-20-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYCHDHBVUHXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001184275
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-79-0
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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